Mannose-to-Galactose (M/G) Ratio Comparison: Locust Bean vs. Guar, Tara, and Fenugreek Galactomannans
D-Galacto-d-mannan from Ceratonia siliqua (locust bean gum) exhibits a mannose-to-galactose (M/G) ratio of approximately 4:1, which is significantly higher than that of guar gum (~2:1), tara gum (~3:1), and fenugreek gum (~1:1) [1]. This high M/G ratio is a primary structural determinant of its functional properties, including its tendency to form synergistic gels with other polysaccharides such as xanthan gum [2].
| Evidence Dimension | Mannose-to-Galactose (M/G) Ratio |
|---|---|
| Target Compound Data | Approximately 4:1 |
| Comparator Or Baseline | Guar gum ~2:1; Tara gum ~3:1; Fenugreek gum ~1:1 |
| Quantified Difference | Locust bean gum M/G ratio is 2x higher than guar, 1.33x higher than tara, and 4x higher than fenugreek |
| Conditions | Structural characterization by GC analysis of alditol acetate derivatives; comparative analysis of commercial seed galactomannans |
Why This Matters
The high M/G ratio directly correlates with reduced cold-water solubility, higher apparent viscosity at equivalent concentrations, and enhanced synergistic gelation with xanthan gum, making D-galacto-d-mannan the preferred choice for applications requiring strong gel networks or high viscosity at low concentrations.
- [1] Kontogiorgos V. Galactomannans (Guar, Locust Bean, Fenugreek, Tara). In: Melton L, Shahidi F, Varelis P, editors. Encyclopedia of Food Chemistry. Oxford: Elsevier; 2019. p. 109-113. View Source
- [2] Lazaridou A, Biliaderis CG, Izydorczyk MS. Structural characteristics and rheological properties of locust bean galactomannans: a comparison of samples from different carob tree populations. Journal of the Science of Food and Agriculture. 2001;81(1):68-75. View Source
